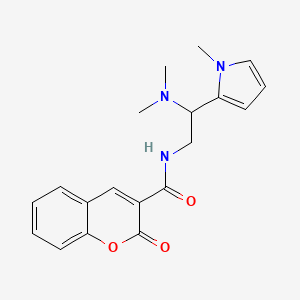
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20N4O3
- Molecular Weight : 344.37 g/mol
This compound features a chromene backbone, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : It is suggested that the compound may act as an antagonist or modulator for specific receptors involved in inflammatory and immune responses.
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cell signaling pathways, particularly those related to cancer progression and inflammation.
- Calcium Signaling Modulation : Similar compounds have been shown to affect calcium flux in cells, which is crucial for various cellular functions such as migration and adhesion.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. Research has demonstrated its ability to induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound has been shown to arrest cancer cells at the G2/M phase, preventing their proliferation.
- Apoptosis Induction : It promotes apoptotic pathways by activating caspases and downregulating anti-apoptotic proteins.
Anti-inflammatory Effects
The compound also possesses anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce neutrophil chemotaxis, which are crucial in the pathogenesis of various inflammatory diseases.
Study 1: Anticancer Activity
In a study published in Pharmaceutical Research, researchers evaluated the anticancer effects of the compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly inhibited cell viability with an IC50 value of approximately 15 µM, demonstrating its potential as a chemotherapeutic agent .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of the compound using a murine model of acute inflammation. The administration of the compound led to a marked reduction in paw edema and decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Data Table of Biological Activities
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-21(2)16(15-8-6-10-22(15)3)12-20-18(23)14-11-13-7-4-5-9-17(13)25-19(14)24/h4-11,16H,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMWEJLDMYANSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













